1-Butyl-8-(3,5-diethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione
Overview
Description
1-Butyl-8-(3,5-diethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-8-(3,5-diethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a multi-step process starting from simple precursors such as formamide and cyanamide.
Substitution Reactions:
Pyrazole Ring Formation: The pyrazole ring can be synthesized separately and then attached to the purine core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-8-(3,5-diethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-Butyl-8-(3,5-diethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione has various scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and infectious diseases.
Pharmacology: Studies may focus on the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles.
Materials Science: The compound may be used in the development of novel materials with specific properties such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 1-Butyl-8-(3,5-diethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3,7-dimethylxanthine: A similar purine derivative with different substituents.
8-(3,5-Diethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione: A compound with a similar structure but lacking the butyl group.
Uniqueness
1-Butyl-8-(3,5-diethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-butyl-8-(3,5-diethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-6-9-10-23-16(25)14-15(22(5)18(23)26)19-17(21(14)4)24-13(8-3)11-12(7-2)20-24/h11H,6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMGRPKMCCEWHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C(N2C)N3C(=CC(=N3)CC)CC)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.